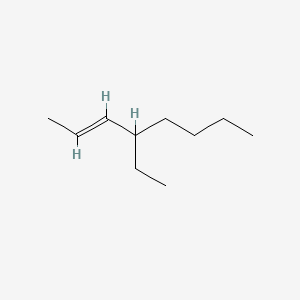
2-Octene, 4-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octene, 4-ethyl- is an organic compound with the molecular formula C10H20. It is an alkene, characterized by the presence of a carbon-carbon double bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octene, 4-ethyl- can be achieved through various methods, including:
Alkylation of 1-Octene: This involves the reaction of 1-octene with ethyl halides in the presence of a strong base, such as sodium hydride, to form 2-Octene, 4-ethyl-.
Dehydration of Alcohols: The dehydration of 4-ethyl-2-octanol using acid catalysts like sulfuric acid can yield 2-Octene, 4-ethyl-.
Industrial Production Methods
Industrial production of 2-Octene, 4-ethyl- typically involves the catalytic isomerization of 1-octene. This process uses metal catalysts such as platinum or palladium to facilitate the migration of the double bond to the desired position .
Analyse Des Réactions Chimiques
Types of Reactions
2-Octene, 4-ethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of 2-Octene, 4-ethyl- in the presence of a metal catalyst such as palladium on carbon can convert it to 4-ethyl-octane.
Substitution: Halogenation reactions, such as the addition of bromine, can occur at the double bond to form dibromo derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4)
Major Products
Oxidation: Epoxides, diols
Reduction: 4-ethyl-octane
Substitution: Dibromo derivatives
Applications De Recherche Scientifique
2-Octene, 4-ethyl- has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Octene, 4-ethyl- involves its interaction with various molecular targets and pathways. For example, during oxidation reactions, the double bond in 2-Octene, 4-ethyl- reacts with oxidizing agents to form epoxides or diols. These reactions typically proceed through the formation of a cyclic intermediate, which then opens to yield the final product .
Comparaison Avec Des Composés Similaires
2-Octene, 4-ethyl- can be compared with other similar alkenes, such as:
1-Octene: Similar in structure but with the double bond at the first carbon.
2-Octene: Lacks the ethyl group at the fourth carbon.
4-Methyl-2-pentene: A shorter chain alkene with a similar substitution pattern.
Uniqueness
The presence of the ethyl group at the fourth carbon in 2-Octene, 4-ethyl- makes it unique compared to other alkenes. This substitution can influence its reactivity and the types of products formed during chemical reactions .
Propriétés
Formule moléculaire |
C10H20 |
|---|---|
Poids moléculaire |
140.27 g/mol |
Nom IUPAC |
(E)-4-ethyloct-2-ene |
InChI |
InChI=1S/C10H20/c1-4-7-9-10(6-3)8-5-2/h5,8,10H,4,6-7,9H2,1-3H3/b8-5+ |
Clé InChI |
KWJKRSHQUPUUBI-VMPITWQZSA-N |
SMILES isomérique |
CCCCC(CC)/C=C/C |
SMILES canonique |
CCCCC(CC)C=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


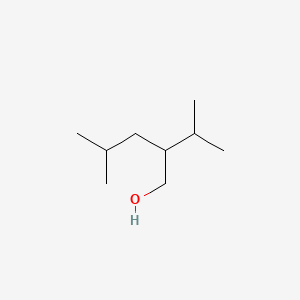
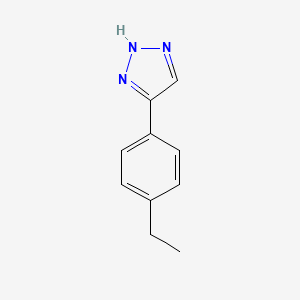
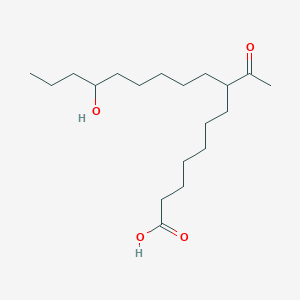
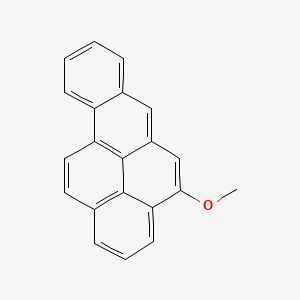


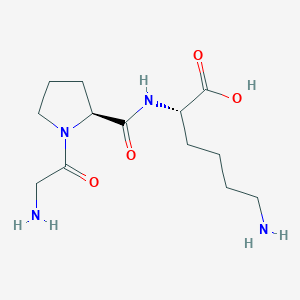
![2-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14643684.png)
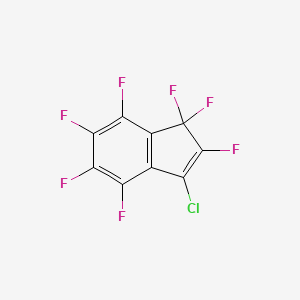
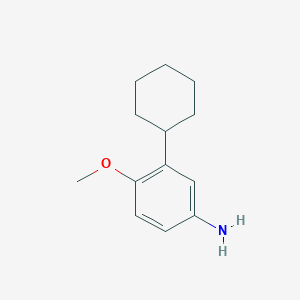
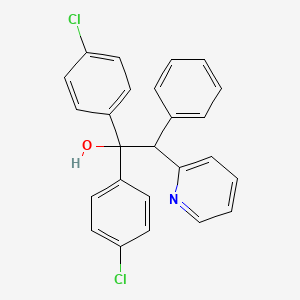
![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14643698.png)

![5-Bromo-6-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14643735.png)
